5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring This specific compound is characterized by the presence of a fluorine atom, a phenyl group, and a pyrazinylpiperazinyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
-
Step 1: Synthesis of 4-phenyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine
- React 4-chloro-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an organic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C).
-
Step 2: Fluorination
- Introduce the fluorine atom at the 5-position of the pyrimidine ring using a fluorinating agent (e.g., Selectfluor) in an appropriate solvent (e.g., acetonitrile) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or other positions on the pyrimidine ring using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing specific functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine or other groups.
Scientific Research Applications
5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: Contains a benzimidazole ring instead of a pyrimidine ring, leading to different applications and properties.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine enhances its chemical stability and reactivity, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets, making it a promising candidate for drug development and other scientific research.
Properties
IUPAC Name |
5-fluoro-4-phenyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6/c19-16-17(14-4-2-1-3-5-14)22-13-23-18(16)25-10-8-24(9-11-25)15-12-20-6-7-21-15/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMKFMOQZPSUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.